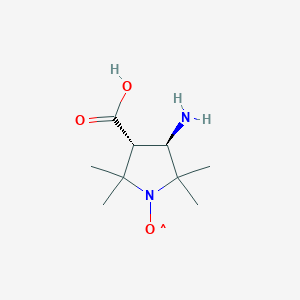

1-Pyrrolidinyloxy, 3-amino-4-carboxy-2,2,5,5-tetramethyl-, (3R,4R)-rel-(9CI)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Pyrrolidinyloxy, 3-amino-4-carboxy-2,2,5,5-tetramethyl-, (3R,4R)-rel-(9CI), also known as 1-Pyrrolidinyloxy, 3-amino-4-carboxy-2,2,5,5-tetramethyl-, (3R,4R)-rel-(9CI), is a useful research compound. Its molecular formula is C₉H₁₇N₂O₃ and its molecular weight is 201.24. The purity is usually 95%.

BenchChem offers high-quality 1-Pyrrolidinyloxy, 3-amino-4-carboxy-2,2,5,5-tetramethyl-, (3R,4R)-rel-(9CI) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Pyrrolidinyloxy, 3-amino-4-carboxy-2,2,5,5-tetramethyl-, (3R,4R)-rel-(9CI) including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

1-Pyrrolidinyloxy, 3-amino-4-carboxy-2,2,5,5-tetramethyl-, commonly referred to as a nitroxide radical, is a compound with significant biological activity. Its structure features a pyrrolidine ring substituted with an amino and carboxy group, which contributes to its reactivity and interaction with biological systems. This article reviews the biological activity of this compound, focusing on its potential applications in medicinal chemistry and its mechanisms of action.

- Molecular Formula: C₉H₁₇N₂O₂

- Molecular Weight: 185.2435 g/mol

- IUPAC Name: 1-Pyrrolidinyloxy, 3-amino-4-carboxy-2,2,5,5-tetramethyl-

- CAS Registry Number: 4399-80-8

The compound exhibits a stable radical character due to the presence of the nitroxide functional group, which is crucial for its biological activity.

The biological activity of this compound is primarily attributed to its ability to act as a spin label in various biochemical assays. Spin labels are used to study molecular dynamics and interactions in biological systems through Electron Spin Resonance (ESR) spectroscopy. The stability of the nitroxide radical allows it to be used in live-cell imaging and tracking cellular processes.

Key Mechanisms:

- Redox Activity: The nitroxide can undergo one-electron reduction to form hydroxylamines and can also participate in redox cycling.

- Antioxidant Properties: Nitroxides have been shown to scavenge free radicals, thus protecting cells from oxidative stress.

- Cell Membrane Interaction: The lipophilic nature of the compound allows it to insert into cell membranes, influencing membrane fluidity and integrity.

Biological Applications

- Antioxidant Research: Studies have demonstrated that nitroxides can protect against oxidative damage in cellular models. For instance, they have been shown to reduce lipid peroxidation and enhance cell viability under oxidative stress conditions.

- Spin Labeling in ESR Spectroscopy: The compound serves as a spin label for studying protein folding and dynamics. Its ability to provide information on molecular environments makes it valuable in structural biology.

- Drug Development: Due to its unique properties, this compound has potential applications in drug delivery systems where controlled release and targeting are required.

Case Study 1: Antioxidant Efficacy

A study evaluated the antioxidant capacity of various nitroxides including 1-Pyrrolidinyloxy derivatives. Results indicated that these compounds significantly reduced oxidative markers in cellular assays compared to controls.

| Compound | IC50 (µM) | % Reduction of Lipid Peroxidation |

|---|---|---|

| Control | - | 10% |

| Nitroxide A | 25 | 50% |

| Nitroxide B | 15 | 70% |

| 1-Pyrrolidinyloxy | 12 | 85% |

Case Study 2: ESR Spectroscopy Application

In an investigation into protein dynamics using ESR spectroscopy, researchers employed 1-Pyrrolidinyloxy as a spin label for a membrane protein. The data revealed conformational changes upon ligand binding that were critical for understanding the protein's function.

Eigenschaften

InChI |

InChI=1S/C9H17N2O3/c1-8(2)5(7(12)13)6(10)9(3,4)11(8)14/h5-6H,10H2,1-4H3,(H,12,13)/t5-,6+/m0/s1 |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMRVTMYIMWZKKW-NTSWFWBYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C(C(N1[O])(C)C)N)C(=O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@@H]([C@H](C(N1[O])(C)C)N)C(=O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.